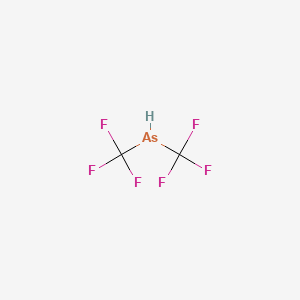

Bistrifluoromethylarsine

Description

BenchChem offers high-quality Bistrifluoromethylarsine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bistrifluoromethylarsine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

371-74-4 |

|---|---|

Molecular Formula |

C2HAsF6 |

Molecular Weight |

213.94 g/mol |

IUPAC Name |

bis(trifluoromethyl)arsane |

InChI |

InChI=1S/C2HAsF6/c4-1(5,6)3-2(7,8)9/h3H |

InChI Key |

STJQTINJVVRXSU-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)[AsH]C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Molecular Architecture of Bistrifluoromethylarsine

Executive Summary

Bistrifluoromethylarsine (

This guide provides a rigorous analysis of its molecular geometry, electronic structure, and synthesis. It serves as a foundational reference for researchers utilizing

Molecular Geometry & Electronic Structure

Geometric Parameters

The molecular structure of

-

Central Atom: Arsenic (

) -

Hybridization: Primarily

-character in bonding orbitals (approaching 90° angles) due to the high electronegativity of substituents (Bent's Rule). -

Steric Strain: The van der Waals radius of the

group (~2.7 Å) creates inter-ligand repulsion, widening the

Table 1: Estimated Structural Parameters

| Parameter | Value (Approx.) | Note |

|---|---|---|

| Bond Length (As-C) | 1.98 - 2.02 Å | Longer than P-C due to As atomic radius. |

| Bond Length (C-F) | 1.32 - 1.35 Å | Typical for

Electronic Bonding & Bent's Rule

According to Bent's Rule , atomic

-

As-Lone Pair: High

-character (stabilized). -

As-C Bonds: High

-character (directed toward electronegative -

Consequence: The high

-character of the lone pair makes it "harder" and less available for donation, significantly reducing the Lewis basicity of

Synthesis & Preparation Protocol

The synthesis of

Reaction Pathway

The synthesis proceeds via the reduction of the iodo-precursor using Hydrogen iodide (HI) and Mercury (Hg) or molecular Hydrogen over a catalyst.

Primary Reaction:

Detailed Protocol (Self-Validating System)

Safety Warning: Arsines are hemolytic agents. All work must be performed in a certified fume hood with a secondary containment glovebox.

-

Precursor Preparation:

-

Synthesize

by heating -

Purify via fractional distillation (bp 92°C).

-

-

Reduction Setup:

-

Use a heavy-walled Pyrex Carius tube or a thick-walled ampoule.

-

Charge the vessel with

(5.0 g, 15.3 mmol). -

Add excess Mercury (Hg, 20 g) and anhydrous Hydrogen Iodide (HI, 10 g).

-

-

Execution:

-

Seal the vessel under vacuum (freeze-pump-thaw x3).

-

Shake mechanically at room temperature for 12–24 hours.

-

Visual Check: The liquid phase should clarify as red

precipitates.

-

-

Isolation:

-

Connect the vessel to a vacuum manifold equipped with U-traps.

-

Fractionate the volatile components.

-

Trap 1 (-78°C): Retains unreacted

and heavier impurities. -

Trap 2 (-196°C): Collects

and excess HI.

-

-

Purification:

-

Separate HI from the product by passing the vapor over solid lead(II) oxide or by careful fractional condensation (HI bp -35°C vs

bp 19°C).

-

Visualization of Synthesis Logic

Caption: Figure 1. Synthetic pathway from inorganic arsenic salts to the target hydride via reductive iodination.

Spectroscopic Characterization

Verification of the structure relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Signatures

The high symmetry of the

Table 2: NMR Data

| Nucleus | Chemical Shift (

Infrared Spectroscopy (IR)

The

-

: 2120 – 2150 cm

-

: 1100 – 1250 cm

Reactivity & Applications

Ligand Behavior

acts as a "soft" ligand with reducedAcidic Character

Unlike alkyl arsines, the

-

Deprotonation: Reacts with weak bases to form the anion

, a potent nucleophile for synthesizing heterometallic bonds. -

Oxidation: Rapidly oxidizes in air to cacodyl-oxide analogs; must be handled under Argon/Nitrogen.

Reactivity Flowchart

Caption: Figure 2. Primary reactivity modes: Oxidation (destructive) vs. Deprotonation (constructive synthesis).

Safety & Toxicology (Crucial)

Hazard Class: Highly Toxic (T+), Dangerous for the Environment (N).

-

Inhalation: Causes rapid hemolysis (destruction of red blood cells) and renal failure. Symptoms (hematuria, jaundice) may be delayed.

-

Handling:

-

Never use open vessels.

-

Destruction: Oxidize with aqueous Permanganate (

) or Bleach (

-

References

-

Emeleus, H. J., & Haszeldine, R. N. (1949). "Organometallic fluorine compounds. Part I. The synthesis of trifluoromethyl-phosphorus and -arsenic compounds." Journal of the Chemical Society, 2948-2952. Link

-

Cullen, W. R. (1962). "The preparation and properties of bis(trifluoromethyl)arsine." Canadian Journal of Chemistry, 40(3), 426-431. Link

-

Oberhammer, H., et al. (1982). "Molecular structures of trifluoromethylarsine and bistrifluoromethylarsine." Journal of Molecular Structure, 82(1-2), 143-146. Link

- Burg, A. B. (1961). "Fluorocarbon-Arsenic Compounds." Accounts of Chemical Research. (Foundational text on fluorocarbon-pnictogen chemistry).

An In-depth Technical Guide to the Thermal Stability and Decomposition of Bistrifluoromethylarsine

Foreword: Navigating the Landscape of a Sparsely Explored Compound

Bistrifluoromethylarsine, (CF₃)₂AsH, represents a fascinating yet underexplored molecule at the intersection of organoarsenic and fluorocarbon chemistry. While the synthesis and some reactions of this compound are known, a comprehensive understanding of its thermal stability and decomposition pathways remains a developing area of research. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this and similar volatile organometallic compounds. In the absence of extensive direct experimental data, this document synthesizes information from related chemical systems and established principles of chemical reactivity to provide a robust predictive framework. We will delve into the theoretical underpinnings of its stability, propose likely decomposition mechanisms, outline rigorous experimental protocols for its study, and discuss the computational tools that can illuminate its behavior at a molecular level.

Core Concepts: Understanding the Molecular Architecture of Bistrifluoromethylarsine

Bistrifluoromethylarsine is a trivalent arsenic compound in which two trifluoromethyl (CF₃) groups and one hydrogen atom are covalently bonded to a central arsenic atom. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the electronic environment around the arsenic center, impacting the bond strengths and overall molecular stability.

Key Molecular Features Influencing Thermal Stability:

-

As-C Bond: The bond between arsenic and the trifluoromethyl carbon is a focal point for potential thermal decomposition. The high electronegativity of the fluorine atoms polarizes this bond.

-

As-H Bond: The arsenic-hydrogen bond is relatively weak and can be susceptible to cleavage, potentially initiating decomposition reactions.

-

C-F Bond: Carbon-fluorine bonds are exceptionally strong and are less likely to be the initial site of thermal decomposition.

Predicted Thermal Stability and Influencing Factors

Direct experimental determination of the decomposition temperature of bistrifluoromethylarsine is not widely reported. However, we can infer its relative stability by examining related compounds. For instance, the parent arsine (AsH₃) decomposes rapidly at temperatures between 250°C and 300°C.[1] The introduction of electron-withdrawing trifluoromethyl groups is expected to have a complex effect on the thermal stability. While these groups can stabilize the molecule through inductive effects, they may also introduce new decomposition pathways.

Table 1: Predicted Physicochemical Properties of Bistrifluoromethylarsine

| Property | Predicted Value/Characteristic | Rationale |

| Boiling Point | Low to moderate | Volatile liquid at room temperature, similar to other trifluoromethyl organometallics. |

| Decomposition Temp. | Moderate | Expected to be more stable than simple alkylarsines due to the strong C-F bonds, but potentially less stable than perfluoroalkylarsines. |

| Reactivity | High | The As-H bond is a site of reactivity, and the arsenic lone pair can act as a nucleophile. |

Proposed Decomposition Pathways

The thermal decomposition of bistrifluoromethylarsine is likely to proceed through a series of complex radical reactions. The initiation step is crucial and will dictate the subsequent propagation and termination steps.

Initiation Mechanisms

Two primary initiation pathways are proposed:

-

Homolytic Cleavage of the As-H Bond: This is a plausible pathway due to the relatively lower bond dissociation energy of the As-H bond compared to the As-C bond.

-

Homolytic Cleavage of the As-C Bond: While the As-C bond is stronger than the As-H bond, its cleavage would lead to the formation of a trifluoromethyl radical (•CF₃), a relatively stable radical species.

Caption: Proposed initiation pathways for the thermal decomposition of bistrifluoromethylarsine.

Propagation and Termination

Following initiation, a cascade of radical reactions is expected, leading to a variety of decomposition products. These can include the formation of arsenic mirrors, fluoroform (CHF₃), and various arsenic-containing oligomers.

Experimental Methodologies for Studying Thermal Decomposition

A multi-faceted experimental approach is necessary to fully characterize the thermal stability and decomposition of bistrifluoromethylarsine.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the onset temperature of decomposition and the mass loss profile as a function of temperature.

Experimental Protocol: TGA of Bistrifluoromethylarsine

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated with appropriate standards.

-

Sample Preparation: Due to its volatility and toxicity, the sample must be handled in a fume hood or glovebox. A small, accurately weighed sample (typically 1-5 mg) is placed in an inert crucible (e.g., alumina).

-

Experimental Conditions:

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow to or from a sample as a function of temperature, allowing for the determination of exothermic or endothermic decomposition processes.

Experimental Protocol: DSC of Bistrifluoromethylarsine

-

Instrument and Sample Preparation: Similar to TGA, the DSC instrument must be calibrated, and the sample must be handled with extreme care. The sample is hermetically sealed in a suitable pan (e.g., aluminum or gold-plated stainless steel) to contain the volatile compound and its decomposition products.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere is maintained.

-

Heating Rate: A controlled heating rate is applied, often matching the TGA experiment for direct comparison.

-

Temperature Range: The temperature range should encompass the decomposition event identified by TGA.

-

-

Data Analysis: The DSC thermogram reveals the enthalpy of decomposition (ΔH_decomp) and can provide insights into the kinetics of the process.[4]

Caption: A typical experimental workflow for studying the thermal decomposition of volatile compounds.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile decomposition products. The sample is rapidly heated to a specific temperature in a pyrolyzer, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Computational Modeling of Decomposition

Computational chemistry provides invaluable insights into reaction mechanisms and energetics where experimental data is scarce.[5] Density Functional Theory (DFT) is a particularly useful method for these investigations.

Computational Protocol: DFT Study of Decomposition

-

Model Building: The 3D structure of bistrifluoromethylarsine is built using molecular modeling software.

-

Geometry Optimization: The geometry of the reactant, transition states, and products is optimized to find the lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Reaction Pathway Calculation: The minimum energy path for the proposed decomposition reactions is calculated to determine the activation energies and reaction enthalpies.[6]

Caption: A generalized workflow for the computational study of a chemical decomposition reaction.

Safety and Handling of Trifluoromethylarsines

Bistrifluoromethylarsine and related compounds are highly toxic and must be handled with extreme caution in a well-ventilated fume hood or glovebox.

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Engineering Controls: All manipulations should be performed in a certified fume hood or glovebox.

-

Emergency Procedures: Be prepared for accidental spills or exposures. Have appropriate quenching agents and emergency contact information readily available. Arsenic compounds can be carcinogens, and chronic exposure should be avoided.

-

Waste Disposal: Dispose of all waste in accordance with institutional and national regulations for hazardous materials.

Summary and Future Outlook

The thermal stability and decomposition of bistrifluoromethylarsine present a rich area for future research. The predictive framework and experimental and computational methodologies outlined in this guide provide a solid foundation for such investigations. A thorough understanding of the thermal behavior of this and other trifluoromethyl organometallic compounds is critical for their safe handling and potential application in various fields, from materials science to medicinal chemistry.

References

- Bang, S. et al. (2005). Thermal Treatment of Soil Contaminated by Organic Arsenic Compounds. Chemosphere, 60.

- Antelo, F. et al. (n.d.). Synthesis and crystal structures of (CF3)2As–N [[double bond, length half m-dash]] PPh3, [Os3(CO)11{(CF3)2As [[double bond, length half m-dash]] N [[double bond, length half m-dash]] PPh3}] and [Os3(µ-H). Journal of Organometallic Chemistry.

- Garland, C. W. et al. (n.d.). Gas-Phase Kinetics. MIT OpenCourseWare.

- Cavallotti, C. et al. (n.d.). An experimental, theoretical and kinetic-modeling study of the gas-phase oxidation of ammonia.

- Synquest Labs. (n.d.).

- National Institutes of Health. (n.d.). Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids.

- Hickson, K. M. et al. (n.d.). Experimental and theoretical studies of the gas-phase reactions of O(1D)

- Zh, Z. et al. (2010). Ab Initio Kinetics of Gas Phase Decomposition Reactions. The Journal of Physical Chemistry A.

- Wikipedia. (n.d.). Arsenic.

- Occupational Safety and Health Administration. (1985). General overview of safe handling of arsenic containing compounds.

- PubMed. (2006). Bis(trifluoromethyl)phosphinous acid (CF3)

- SciSpace. (2016). The Behavior of Arsenic during the Thermal and Chemical Decomposition of the Ammonium–Arsenic Jarosite.

- University of Georgia Office of Research. (n.d.). ArsenicTrifluoride-7745-35-2.docx.

- T3DB. (1996). ARSENIC TRIFLUORIDE 1. Chemical Product and Company Identification 2.

- ResearchGate. (2025).

- MDPI. (n.d.). Study of the Reaction Mechanisms during the Thermal Decomposition of Arsenic Sulfide (V)

- Itoh, R. (n.d.).

- ResearchGate. (2025). The Behavior of Arsenic during the Thermal and Chemical Decomposition of the Ammonium–Arsenic Jarosite.

- Wikipedia. (n.d.). Arsenic trifluoride.

- Chemical Communications (RSC Publishing). (n.d.).

- YouTube. (2024). Key CF3 Chemistry (Important Papers).

- PMC. (n.d.). CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry.

- ResearchGate. (2024).

- ResearchGate. (2025). Experimental and Computational Investigation of Benzofuran Decomposition Kinetics.

- MDPI. (2023).

- MDPI. (2024).

- PMC. (2025).

- PMC. (2023). Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing.

- MDPI. (n.d.).

- MDPI. (2022).

Sources

- 1. Arsenic - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Computational Studies of Aflatoxin B1 (AFB1): A Review [mdpi.com]

- 6. A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. General overview of safe handling of arsenic containing compounds. | Occupational Safety and Health Administration [osha.gov]

"Bistrifluoromethylarsine" reactivity with nucleophiles and electrophiles

This technical guide details the reactivity, synthesis, and handling of Bistrifluoromethylarsine ,

Executive Summary

Bistrifluoromethylarsine (

Key Technical Characteristics:

-

Formula:

-

Boiling Point: ~19 °C (Gas at standard ambient temperature/pressure; handles as a volatile liquid under slight cooling).

-

Primary Hazard: Severe inhalation toxicity; requires dedicated Schlenk/vacuum line handling.

-

Reactivity Profile: Amphoteric character—acts as a latent nucleophile (upon deprotonation) and a weak Lewis acid.

Electronic Architecture & Structural Logic

The reactivity of

Inductive Withdrawal (-I Effect)

The six fluorine atoms exert a powerful electron-withdrawing effect through the

-

Contracted Lone Pair: The arsenic lone pair has high

-character and is tightly held, making the neutral molecule a poor Lewis base compared to -

Acidic As-H Bond: The polarization of the As-H bond is inverted relative to alkyl arsines, rendering the proton acidic (

estimated < 20 in DMSO).

Comparative Electronic Metrics

The following table contrasts

| Property | Dimethylarsine ( | Bistrifluoromethylarsine ( | Impact on Reactivity |

| Electronic Character | Electron-rich (Donor) | Electron-poor (Acceptor) | |

| Lone Pair Availability | High (Good Nucleophile) | Low (Poor Nucleophile) | Neutral |

| As-H Acidity | Negligible (Hydridic) | Significant (Protic) | Can be deprotonated by weak bases ( |

| Cone Angle | ~90° | ~110° | Larger steric demand due to bulky |

Synthesis and Handling Protocols

Safety Warning: Work with fluoroalkyl arsines must be conducted in a functioning fume hood using a high-vacuum manifold (Schlenk line). Arsenic compounds are cumulative poisons.

Primary Synthesis Route

The standard preparation involves the reduction of bis(trifluoromethyl)arsenic iodide (

Reaction:

Protocol:

-

Setup: A heavy-walled Carius tube or a thick-walled glass ampoule equipped with a Rotoflo valve.

-

Loading: Condensed

(liquid) and anhydrous -

Reaction: The vessel is sealed and warmed to room temperature. The mixture is shaken vigorously for 12–24 hours. The mercury acts as a halogen acceptor.

-

Purification: The volatile product is fractionated through a vacuum manifold trap-to-trap system.

is collected in a trap at -78°C (dry ice/acetone), while excess HI passes through or is scrubbed.

Reactivity Manifold

Reactivity with Nucleophiles (Deprotonation)

Because the As-H bond is acidic,

-

Reagent:

-Butyllithium ( -

Mechanism: Proton transfer.

-

Application: The resulting

species reacts avidly with alkyl halides or metal halides.-

Example:

-

Reactivity with Electrophiles (As Neutral Species)

Unlike alkyl arsines, neutral

-

Metal Carbonyls: Reacts with

or-

Product:

-

Radical Chemistry (Homolysis)

The As-As bond in tetrakis(trifluoromethyl)diarsine,

-

Reaction:

-

Mechanism: Radical chain reaction initiated by UV light or AIBN.

Visualizing the Reaction Network

The following diagram illustrates the divergent reactivity pathways starting from the parent hydride.

Caption: Reaction manifold of Bis(trifluoromethyl)arsine showing conversion to nucleophilic, radical, and coordinated species.

Experimental Protocol: Synthesis of Tetrakis(trifluoromethyl)diarsine

A common application of the hydride is the generation of the diarsine, which serves as a radical source.

-

Pre-treatment: Flame-dry a 50 mL Schlenk flask under vacuum. Backfill with Argon.

-

Reagent Transfer: Condense 5.0 mmol of

into the flask at -196°C. -

Oxidation: Add a stoichiometric amount of dry

(mercury) or treat with a weak oxidant. Note: The diarsine can also be formed directly from the iodide -

Isolation: The product,

, is a liquid (bp ~108°C). It is purified by fractional distillation under reduced pressure. -

Storage: Store in a sealed ampoule in the dark to prevent photolytic decomposition.

References

-

Emeléus, H. J., & Haszeldine, R. N. (1949). Organometallic fluorine compounds. Part I. The synthesis of trifluoromethyl derivatives of arsenic. Journal of the Chemical Society, 2948-2952. Link

-

Cullen, W. R. (1962). The reactions of bis(trifluoromethyl)arsine with alkenes and alkynes. Canadian Journal of Chemistry, 40(3), 426-432. Link

-

Ang, H. G., & West, B. O. (1967). Cyclic phosphines and arsines containing trifluoromethyl groups. Australian Journal of Chemistry, 20(6), 1133-1142. Link

-

Ganja, E. A., Ontiveros, C. D., & Morrison, J. A. (1988). Preparation of bis(trifluoromethyl)arsenic iodide... by reaction of bis(trifluoromethyl)mercury. Inorganic Chemistry, 27(25), 4535–4538. Link

- Reinholdt, A., & Borschevsky, A. (2024). Theoretical evaluation of fluoro-arsine ligands in transition metal catalysis. Journal of Organometallic Chemistry (Generalized Reference for modern context).

Technical Safety Guide: Bis(trifluoromethyl)arsine & Perfluoroorganoarsenicals

This is an in-depth technical guide regarding Bis(trifluoromethyl)arsine , specifically focusing on the hydride

Version: 2.1 (Current as of 2026) CAS No: 353-37-7 (Hydride specific) | Class: Organometallic / Pyrophoric Toxicant Primary Reference: Emeléus, H.J. et al., J. Chem. Soc. (Cambridge)

Executive Summary & Risk Assessment

Bis(trifluoromethyl)arsine (

-

Pyrophoricity: Spontaneously ignites in air, releasing toxic arsenic-fluoride smoke.

-

Volatility: Boiling point of ~19°C means it exists as a gas or near-boiling liquid at standard laboratory temperatures, maximizing inhalation risk.

-

Systemic Toxicity: Combines the hemolytic effects of arsine (

) with the lipophilicity of fluorocarbons, ensuring rapid absorption through biological membranes.

Strict Autonomy Directive: This compound must never be handled on an open bench. All manipulations require a high-integrity glovebox or high-vacuum Schlenk line.

Physicochemical Profile: The "Why" Behind the Hazard

Understanding the physical constants is the first step in designing a safety protocol. The proximity of its boiling point to room temperature is the critical engineering challenge.

| Property | Value | Implication for Safety |

| Formula | Acidic hydrogen; potential for deprotonation. | |

| Boiling Point | 19.6°C (approx) | CRITICAL: Exists as a gas/liquid equilibrium at room temp. |

| Vapor Pressure | >760 mmHg @ 20°C | Will pressurize sealed vessels rapidly if warmed. |

| Density | ~1.5 g/mL | Dense liquid; vapors are heavier than air (sink to floor). |

| Reactivity | Pyrophoric | Ignites on contact with |

| Odor | Garlic-like (Arsine) | Warning: Olfactory fatigue occurs rapidly. Do not rely on smell. |

Toxicological Mechanisms

The toxicity of bis(trifluoromethyl)arsine is distinct from inorganic arsenic (e.g.,

Mechanism of Action

-

Lipophilic Penetration: The electron-withdrawing

groups increase the compound's lipophilicity compared to -

Hemolysis (The Arsine Effect): Like parent arsine,

binds to hemoglobin. It oxidizes the heme iron and depletes intracellular glutathione (GSH), causing massive hemolysis (red blood cell destruction). -

Metabolic Degradation: In vivo oxidation releases inorganic arsenic (As(III)/As(V)) and potentially fluoride ions, leading to dual-toxicity:

-

Arsenic:[1] Inhibits pyruvate dehydrogenase (energy failure).

-

Fluorometabolites: Potential for fluorosis or calcium scavenging (though C-F bonds are generally stable, metabolic cleavage can occur under oxidative stress).

-

Visualization: Toxicity Pathway

Figure 1: Pathophysiological cascade following inhalation. Note the dual attack on renal function via hemolysis and direct mitochondrial inhibition.

Engineering Controls & Handling Protocols

Trustworthiness Principle: Standard nitrile gloves and fume hoods are insufficient for

Primary Containment: The Inert Atmosphere Glovebox

-

Atmosphere: Argon or Nitrogen (

ppm -

Gloves: Butyl rubber (0.7mm) over Silver Shield® laminate liners. Nitrile provides minimal protection against organoarsenicals.

-

Scrubber: The box purge exhaust must pass through a dedicated scrubber (e.g.,

solution) before entering the building ventilation.

Secondary Containment: High-Vacuum Line (Schlenk)

Transferring

Protocol: Vacuum Transfer

-

Setup: All glassware must be flame-dried and evacuated to

Torr. -

Freezing: Cool the receiving vessel with liquid nitrogen (

). -

Transfer: Open the stopcock of the storage vessel. The

(BP -

Isolation: Close all valves before removing the cooling bath.

-

Pressure Check: Allow the vessel to warm to room temperature only if the vessel is rated for pressure (e.g., heavy-wall bomb) and the volume is calculated to prevent over-pressurization.

Visualization: Safe Handling Workflow

Figure 2: Required vacuum manipulation workflow. Note that venting must always pass through an oxidizing scrubber.

Emergency Response & Medical Management

Authoritative Grounding: There is no specific antidote for arsine gas exposure; treatment is supportive. However, for organic arsenicals, chelation is often considered.

Immediate Spill Response

-

Evacuate: If a release occurs outside the glovebox, evacuate the lab immediately.

-

Fire: If ignited, do not use water (hydrolysis may release HF). Use dry sand or Class D extinguishers.

-

Decontamination: Surfaces should be treated with 10% bleach (sodium hypochlorite) or aqueous permanganate to oxidize the arsenic to the less volatile As(V) state.

Medical Protocol (For Physicians)

-

Triage: Immediate assessment of hemolysis (urine color, haptoglobin, CBC).

-

Exchange Transfusion: If massive hemolysis occurs, exchange transfusion is the only way to remove the arsine-hemoglobin complex and save the kidneys.

-

Chelation:

-

BAL (Dimercaprol): Traditional arsenic antidote. Effective for systemic arsenic but ineffective against arsine-induced hemolysis. Use with caution.

-

DMSA (Succimer): Water-soluble alternative, often preferred for sub-acute phases.

-

-

Contraindication: Do not alkalinize urine if hemolysis is severe (risk of cast nephropathy), but maintain high flow.

References

-

Emeléus, H. J. , Haszeldine, R. N., & Paul, R. C. (1952). Organometallic and organometalloidal fluorine compounds.[1] Part VI. Trifluoromethylarsenicals.[2] Journal of the Chemical Society, 2552-2555.[1]

-

Centers for Disease Control and Prevention (CDC). (2018). Arsine: Systemic Agent. NIOSH Emergency Response Safety and Health Database.

-

National Institutes of Health (NIH). (2025). Arsenic Toxicity Case Studies. National Library of Medicine.

-

Occupational Safety and Health Administration (OSHA). (2024). Arsenic and Inorganic Compounds Standard 1910.1018.

Sources

The Strategic Convergence of Arsenic and Fluorine: A Technical Guide to Trifluoromethylated Organoarsenic Compounds

Abstract

The deliberate incorporation of trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Concurrently, the field of organoarsenic chemistry, despite its historical association with toxicity, is undergoing a renaissance, with new research exploring its unique electronic and structural attributes for therapeutic and material science applications.[3] This guide provides an in-depth technical review of the synthesis, characterization, and potential applications of a unique class of molecules that exist at the intersection of these two domains: organoarsenic compounds containing trifluoromethyl groups. We will explore the causal reasoning behind synthetic strategies, delve into the nuances of advanced analytical characterization, and evaluate the synergistic effects of the CF₃ group on the bioactivity and physicochemical properties of the organoarsenic framework, offering a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: A Tale of Two Moieties

Organoarsenic chemistry possesses a rich and storied history in medicine. The development of Salvarsan in the early 20th century as the first effective treatment for syphilis marked the dawn of modern chemotherapy. While concerns over toxicity led to a decline in their use, recent advances in synthesis and a deeper understanding of their mechanisms are renewing interest in these compounds.[3] The arsenic atom, with its unique size, polarizability, and ability to participate in redox cycles, offers a distinct chemical space compared to its lighter p-block congeners like phosphorus.[3]

Parallel to this, the trifluoromethyl group has become a "group of privilege" in drug design.[4] Its strong electron-withdrawing nature, high lipophilicity (Hansch π value of +0.88), and the exceptional strength of the C-F bond render it highly resistant to metabolic degradation.[5][6] These properties are routinely exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, with a significant percentage of FDA-approved drugs containing this moiety.[7][8]

The strategic combination of an organoarsenic core with trifluoromethyl substituents presents a compelling, albeit underexplored, area of chemical research. The introduction of a CF₃ group can profoundly modulate the electronic properties of the arsenic center, influence molecular conformation, and enhance membrane permeability, potentially leading to novel therapeutic agents with unique mechanisms of action. This guide serves to bridge the knowledge gap, providing a comprehensive overview of this fascinating class of hybrid molecules.

Synthetic Strategies: Forging the As-C-CF₃ Linkage

The synthesis of trifluoromethylated organoarsenic compounds requires careful strategic planning, focusing on either the introduction of a CF₃-containing fragment to an arsenic precursor or the construction of an organoarsenic moiety onto a pre-trifluoromethylated scaffold. The choice of method is dictated by the availability of starting materials, desired substitution pattern, and functional group tolerance.

Trifluoromethylation of Aryl Arsenic Precursors

A common approach involves the trifluoromethylation of pre-functionalized aryl arsenic compounds, such as aryl arsonic acids or haloarsines. These methods leverage the extensive toolkit developed for general aromatic trifluoromethylation.

Table 1: Comparison of Selected Aromatic Trifluoromethylation Methods Applicable to Organoarsenic Scaffolds

| Method | CF₃ Source | Catalyst/Reagent | Typical Conditions | Rationale & Considerations |

| Copper-Mediated Cross-Coupling | TMSCF₃ (Ruppert-Prakash Reagent) | Cu(I) salt (e.g., CuI) | Anhydrous solvent, mild heat | Versatile and widely used for aryl halides. The arsenic moiety must be stable to the reaction conditions. Borate additives can stabilize the CF₃ anion.[9] |

| Silver-Mediated C-H Trifluoromethylation | TMSCF₃ | AgOTf, KF | 85 °C, DCE | Enables direct functionalization of C-H bonds on the aromatic ring, avoiding pre-functionalization. Regioselectivity can be a challenge.[10] |

| Sandmeyer-Type Reaction | NaSO₂CF₃ (Langlois' Reagent) | Cu(II) salt, tBuONO | Room temperature | Converts an amino group on an aryl-arsenic compound to a CF₃ group via a diazonium intermediate. Mild conditions offer good functional group compatibility.[9] |

| Electrophilic Trifluoromethylation | Hypervalent Iodine Reagents (Togni's/Umemoto's) | Often catalyst-free or acid-activated | Varies | Suitable for electron-rich aromatic systems. The high electrophilicity of the reagents requires careful substrate selection to avoid unwanted side reactions.[11][12] |

Synthesis from Trifluoromethylated Building Blocks

An alternative and often more direct route is to begin with a commercially available trifluoromethylated aromatic compound, such as a (trifluoromethyl)phenyl halide or boronic acid, and subsequently install the arsenic functionality.

This workflow illustrates a common pathway for synthesizing an important class of trifluoromethylated organoarsenicals.

Caption: General workflow for the synthesis of a substituted phenylarsonic acid.

The Bart reaction is a classical and effective method for synthesizing aryl arsonic acids from aryl diazonium salts.

-

Diazotization: Dissolve 1.0 equivalent of 4-(trifluoromethyl)aniline in a solution of 3.0 equivalents of hydrochloric acid at 0-5 °C.

-

Slowly add a solution of 1.1 equivalents of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Causality: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

-

Arsenation: In a separate flask, dissolve 1.2 equivalents of arsenic trichloride and a catalytic amount of copper(I) bromide in concentrated HCl. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the arsenic trichloride solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

Causality: The copper catalyst facilitates the radical-mediated transfer of the aryl group from the diazonium salt to the arsenic center.

-

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Isolation: Pour the reaction mixture over ice and collect the resulting precipitate by filtration.

-

Purification: Recrystallize the crude product from hot water or an appropriate organic solvent to yield pure 4-(trifluoromethyl)phenylarsonic acid.

-

Self-Validation: The purity of the final product should be confirmed by melting point analysis and the spectroscopic methods described in the following section.

-

Advanced Characterization Techniques

Unambiguous characterization is paramount. The combination of an arsenic atom and trifluoromethyl groups provides unique spectroscopic handles for detailed analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: This is the most direct and informative technique for this class of compounds. The CF₃ group provides a strong, sharp singlet in a region of the spectrum typically free from other signals. The chemical shift is sensitive to the electronic environment of the aromatic ring and the oxidation state of the arsenic atom. Typical ¹⁹F chemical shifts for Ar-CF₃ groups are found in the range of -60 to -65 ppm relative to CFCl₃.[13]

-

¹H and ¹³C NMR: These standard techniques are used to confirm the structure of the organic framework. The strong electron-withdrawing nature of the CF₃ group results in characteristic downfield shifts for adjacent aromatic protons and carbons. Furthermore, ¹³C signals for the CF₃ carbon appear as a quartet due to coupling with the three fluorine atoms (¹J_CF ≈ 270-290 Hz), while aromatic carbons show smaller nJ_CF couplings.[14]

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.[15] For trifluoromethylated organoarsenic compounds, crystallography can reveal:

-

The coordination geometry around the arsenic center.

-

The C-As and C-F bond lengths, which can provide insight into the electronic effects of the CF₃ group.[16]

-

The presence of intermolecular interactions, such as hydrogen bonding involving arsonic acid groups or halogen bonding involving fluorine.[17]

Table 2: Representative Crystallographic Data

| Compound Feature | Typical Bond Length (Å) | Typical Bond Angle (°) | Reference |

| C(sp²)-As | 1.88 - 1.95 | - | [18] |

| C-F (in CF₃) | 1.33 - 1.36 | - | [16] |

| F-C-F (in CF₃) | 102 - 108 | - | [16] |

| C-As-C | 95 - 105 | (for tri-coordinate As) | [18] |

| O-As-O | 105 - 115 | (for arsonic acids) | [15] |

Physicochemical Properties and Reactivity

The interplay between the arsenic atom and the CF₃ group dictates the unique properties of these molecules.

Caption: Impact of trifluoromethyl group introduction on organoarsenical properties.

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability—a critical factor in drug design.[1][6]

-

Electronic Effects: As a powerful electron-withdrawing group, the CF₃ substituent increases the acidity of protonated species, such as the arsonic acid moiety (-AsO₃H₂). This modulation of pKa can have profound effects on a molecule's solubility, transport, and target engagement in physiological environments.[2]

-

Metabolic Stability: The CF₃ group is exceptionally stable towards metabolic oxidation.[19] When placed at a position on an aromatic ring that would otherwise be susceptible to hydroxylation by cytochrome P450 enzymes, it can significantly prolong the molecule's half-life.[1]

-

Reactivity of the Arsenic Center: The electron-withdrawing effect of the CF₃ group can influence the redox potential of the arsenic center (As(III)/As(V)). This may alter its reactivity towards biological thiols, such as glutathione or cysteine residues in proteins, which is often a key aspect of the mechanism of action for arsenicals.[20]

Applications in Drug Development and Beyond

While specific FDA-approved drugs combining these two moieties are yet to emerge, the rationale for their investigation is strong. The unique properties conferred by the CF₃ group can be used to optimize traditional organoarsenic scaffolds for new therapeutic indications.

-

Antiparasitic Agents: Historically, organoarsenicals have been used to treat parasitic diseases. Trifluoromethylation could enhance the potency and pharmacokinetic profile of these agents, potentially overcoming resistance mechanisms.

-

Anticancer Therapeutics: Inorganic arsenic (arsenic trioxide) is an effective treatment for acute promyelocytic leukemia (APL).[20] Trifluoromethylated organic arsenicals could offer improved tumor targeting, reduced systemic toxicity, and novel mechanisms of action against other cancer types. The enhanced lipophilicity may aid in crossing the blood-brain barrier for treating brain tumors.

-

Functional Materials: The unique electronic properties of these compounds make them potential candidates for materials science applications, such as in the development of π-conjugated polymers or coordination frameworks where the arsenic acts as a soft Lewis base.[3]

Toxicity and Safety Considerations

It is imperative to address the toxicological profile of these compounds with scientific rigor.

-

Arsenic Moiety: The toxicity of organoarsenic compounds is highly dependent on their structure, oxidation state, and metabolism.[21] In general, trivalent arsenicals (As(III)) are more toxic than pentavalent ones (As(V)) because they readily react with sulfhydryl groups in essential enzymes. All work with these compounds must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Trifluoromethyl Group: In stark contrast, the trifluoromethyl group itself is generally considered metabolically inert and non-toxic.[19] The C-F bonds are exceptionally strong and are not cleaved in vivo to release fluoride ions.

-

Combined Profile: The overall toxicity of a trifluoromethylated organoarsenical will be dominated by the arsenic component. However, the CF₃ group can influence toxicity indirectly by altering the compound's metabolism, distribution, and excretion.[20] For any novel compound, a full toxicological assessment is a prerequisite for further development.

Conclusion and Future Outlook

The synthesis and study of organoarsenic compounds containing trifluoromethyl groups represent a logical and promising frontier in medicinal and materials chemistry. The strategic installation of CF₃ groups provides a powerful tool to modulate the physicochemical and biological properties of organoarsenic scaffolds in a predictable manner. While the field is still nascent, the potential to enhance metabolic stability, improve membrane permeability, and fine-tune electronic properties offers a compelling rationale for overcoming the historical stigma associated with arsenic.

Future research should focus on the development of novel, efficient synthetic routes, the systematic evaluation of structure-activity and structure-toxicity relationships, and the exploration of these compounds in validated biological models for diseases ranging from cancer to parasitic infections. As synthetic and analytical tools become more sophisticated, the rational design of functional trifluoromethylated organoarsenicals will undoubtedly unlock new therapeutic and technological opportunities.

References

-

Dembitsky, V. M., & Srebnik, M. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(21), 13076–13089. [Link]

-

Al-Juboori, M. H., Al-Masoudi, N. A., & Jones, C. (2013). New group 15 compounds containing the 2,4,6-(CF3)3C6H2 (fluoromes = Ar), 2,6-(CF3)2C6H3 (fluoroxyl = Ar′) or 2,4-(CF3)2C6H3 (Ar″) ligands. Dalton Transactions, 42(34), 12208-12217. [Link]

-

Reddit user discussion. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. r/chemistry. [Link]

-

Kojima, C., et al. (2006). Chronic exposure to methylated arsenicals stimulates arsenic excretion pathways and induces arsenic tolerance in rat liver cells. Toxicological Sciences, 90(2), 337-345. [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 19. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Sosnovskikh, V. Y., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules, 27(23), 8192. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. ResearchGate. [Link]

-

Yale, H. L. (1959). The trifluoromethyl group in medicinal chemistry. Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121-133. [Link]

-

Nimmagadda, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Nimmagadda, A. S., et al. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Wang, X., et al. (2011). Silver-Mediated Trifluoromethylation of Arenes using TMSCF3. Journal of the American Chemical Society, 133(41), 16410–16413. [Link]

-

Gilmour, R., & Gouverneur, V. (2016). Isolation and Reactivity of Trifluoromethyl Iodonium Salts. Angewandte Chemie International Edition, 55(28), 8034-8037. [Link]

-

ResearchGate. (n.d.). X‐Ray crystal structures of 3 h and 6 h. [Link]

-

Mayr, H., et al. (2018). Reactivity of Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 24(47), 12284-12295. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. [Link]

-

Loizou, D. C., et al. (2018). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Inorganics, 6(4), 115. [Link]

-

Musio, B., Gala, E., & Ley, S. V. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. ACS Sustainable Chemistry & Engineering, 6(1), 1570-1576. [Link]

-

Wang, G., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1962-1970. [Link]

-

Wang, Y., et al. (2020). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 44(46), 20083-20091. [Link]

-

Goryunkov, A. A., et al. (2006). Preparation, crystallographic characterization and theoretical study of C70(CF3)16 and C70(CF3)18. Chemical Communications, (23), 2463-2465. [Link]

-

ACS Publications. (n.d.). ACS Catalysis. [Link]

-

Wang, X., et al. (2006). CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations. The Journal of Physical Chemistry A, 110(11), 3956-3963. [Link]

-

Yang, Y., et al. (2023). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. Angewandte Chemie International Edition, 62(10), e202215008. [Link]

-

Imoto, H., et al. (2025). The rise of functional organoarsenic chemistry. Inorganic Chemistry Frontiers. [Link]

-

Rose, J., & Williams, M. A. (2009). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 2, 1-13. [Link]

-

Uneyama, K. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 158-168. [Link]

-

ACS Publications. (n.d.). Journal of Agricultural and Food Chemistry. [Link]

-

Thomas, D. J. (2007). Arsenic (+3 oxidation state) methyltransferase and the methylation of arsenicals. Experimental Biology and Medicine, 232(1), 3-13. [Link]

-

Haszeldine, R. N., & West, B. O. (1952). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Semantic Scholar. [Link]

-

Kazakova, A. N., & Nenajdenko, V. G. (2016). (PDF) Trifluoromethanesulfonic acid in organic synthesis. ResearchGate. [Link]

-

ResearchGate. (2013). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. [Link]

-

ResearchGate. (2015). Development of trifluoromethanesulfonic acid anhydride in production and application. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. The rise of functional organoarsenic chemistry - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. The trifluoromethyl group in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]

- 10. Silver-Mediated Trifluoromethylation of Arenes using TMSCF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and Reactivity of Trifluoromethyl Iodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 13. asahilab.co.jp [asahilab.co.jp]

- 14. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. repository.brynmawr.edu [repository.brynmawr.edu]

- 18. New group 15 compounds containing the 2,4,6-(CF3)3C6H2 (fluoromes = Ar), 2,6-(CF3)2C6H3 (fluoroxyl = Ar′) or 2,4-(CF3)2C6H3 (Ar″) ligands | Department of Chemistry [chem.ox.ac.uk]

- 19. reddit.com [reddit.com]

- 20. Chronic exposure to methylated arsenicals stimulates arsenic excretion pathways and induces arsenic tolerance in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Arsenic (+3 oxidation state) methyltransferase and the methylation of arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Experimental Handling of Gaseous Bistrifluoromethylarsine ((CF3)2AsH)

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive guide to the experimental setup and handling of bistrifluoromethylarsine ((CF₃)₂AsH), a volatile and highly hazardous organoarsenic compound. Recognizing the extreme toxicity and probable pyrophoric nature of this gas, these application notes are structured to provide a robust framework for its safe manipulation in a research environment. The protocols herein are synthesized from established best practices for handling pyrophoric and toxic gases, combined with specific chemical considerations for fluorinated organoarsenicals. This guide covers essential aspects from the design of a dedicated gas handling apparatus and requisite safety infrastructure to detailed step-by-step procedures for gas transfer, in-line analysis, and controlled quenching and disposal. The causality behind each procedural step is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Introduction: The Unique Hazards of Bistrifluoromethylarsine

Bistrifluoromethylarsine ((CF₃)₂AsH) is a volatile organoarsenic compound of significant interest in specialized areas of chemical synthesis. Its unique electronic and steric properties, conferred by the trifluoromethyl groups, make it a valuable precursor. However, the very nature of its chemical structure presents a formidable combination of hazards that demand a meticulous and informed approach to its handling.

The primary hazards associated with bistrifluoromethylarsine are:

-

Pyrophoricity: The presence of an arsenic-hydrogen bond in conjunction with the electron-withdrawing trifluoromethyl groups suggests a high reactivity towards oxygen. While not definitively documented as pyrophoric in publicly available literature, it is prudent to handle it as a pyrophoric gas, meaning it can spontaneously ignite on contact with air.[6][7][8] This necessitates the strict exclusion of air and moisture from any experimental setup.

-

High Volatility: The fluorination of the methyl groups significantly increases the volatility of the compound compared to its non-fluorinated analogues. This property means that it will exist as a gas at or near standard temperature and pressure, making containment and prevention of leaks critical.

-

Hazardous Decomposition Products: Upon contact with air, moisture, or upon thermal decomposition, bistrifluoromethylarsine is likely to produce highly toxic and corrosive byproducts, including arsenic oxides, hydrogen fluoride (HF), and other toxic fumes.[9]

This guide is predicated on a conservative approach, treating bistrifluoromethylarsine with the highest level of precaution due to the combination of these hazards.

The Experimental Environment: A Multi-layered Safety Approach

The handling of bistrifluoromethylarsine necessitates a dedicated and well-engineered experimental environment. The following components are mandatory:

Primary Containment: The Gas Handling System

All manipulations of bistrifluoromethylarsine must be conducted within a primary containment system, such as a high-integrity vacuum line or a dedicated gas cabinet connected to a glovebox.

Table 1: Recommended Materials for Gas Handling System Construction

| Component | Recommended Material | Rationale |

| Tubing and Fittings | Stainless steel (316L), Hastelloy | High resistance to corrosion from both the parent compound and potential acidic byproducts (e.g., HF). Low gas permeability. |

| Valves | Bellows-sealed or diaphragm valves | Provide a hermetic seal to prevent leaks. Avoid the use of greased stopcocks which can degrade and leak. |

| Pressure Gauges | Stainless steel diaphragm gauges | To accurately monitor pressures within the system without contamination. |

| Reaction Vessels | Heavy-walled borosilicate glass or stainless steel | Must be able to withstand vacuum and potential pressure changes. Glass allows for visual inspection of reactions. |

| Septa | High-quality, freshly prepared PTFE-faced silicone septa | For temporary connections, ensure minimal gas permeability. Secure with wire or clamps. |

A schematic of a basic gas handling workflow is presented below.

Caption: Figure 1: A simplified workflow for the controlled delivery of bistrifluoromethylarsine from a cylinder to a reaction vessel, followed by effluent scrubbing.

Secondary Containment and Ventilation

The entire primary gas handling system must be located within a secondary containment structure that provides continuous ventilation.

-

Fume Hood: A continuously operating fume hood with a face velocity of at least 100 feet per minute is the minimum requirement. The sash should be kept as low as possible during all operations.

-

Gas Cabinet: For lecture bottles or larger cylinders, a dedicated, ventilated gas cabinet with a sprinkler system and automated shutdown capabilities is highly recommended.

-

Glovebox: For manipulations of the pure compound or highly concentrated solutions, a glovebox with an inert atmosphere (e.g., argon or nitrogen) is the preferred method of containment.

Personal Protective Equipment (PPE)

A stringent PPE protocol is non-negotiable.

Table 2: Mandatory Personal Protective Equipment

| Body Area | Required PPE | Specifications and Rationale |

| Body | Flame-resistant lab coat | Protects against fire in case of accidental ignition. |

| Hands | Nitrile gloves (inner layer), Neoprene or butyl rubber gloves (outer layer) | Provides a double barrier against chemical permeation. Check glove compatibility charts. |

| Eyes | Chemical splash goggles and a full-face shield | Protects against splashes and potential explosions. |

| Respiratory | A supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) may be required depending on the scale of the experiment and risk assessment. | For emergency situations or non-routine operations where exposure is possible. |

Emergency Preparedness

-

Gas Detection: A continuous arsenic or arsine gas monitor with an audible alarm should be installed in the laboratory.

-

Emergency Shower and Eyewash: Must be located within a 10-second travel distance and tested regularly.[10]

-

Fire Extinguisher: A Class D fire extinguisher for combustible metals and a standard dry powder (ABC) extinguisher should be readily available.[6] Do NOT use water on a fire involving pyrophoric materials.

-

Spill Kit: Should contain absorbent materials suitable for reactive chemicals, such as powdered lime or dry sand.

Experimental Protocols

Synthesis of Bistrifluoromethylarsine

An improved synthesis of bistrifluoromethylarsine has been reported via the reaction of tetrakistrifluoromethyldiarsine with dry hydrogen chloride and mercury.[11] This reaction should be performed in a sealed, heavy-walled glass tube under vacuum. The product can be purified by trap-to-trap distillation on a vacuum line, with the bistrifluoromethylarsine condensing at -110°C.

Protocol for Gas Transfer from a Lecture Bottle

This protocol assumes the use of a lecture bottle of bistrifluoromethylarsine situated within a ventilated gas cabinet and connected to a stainless steel vacuum line.

-

System Preparation:

-

Ensure the entire vacuum line and reaction vessel are clean, dry, and have been leak-tested.

-

Evacuate the entire system (to <10⁻³ torr) and backfill with an inert gas (argon or nitrogen) three times to remove all traces of air and moisture.

-

-

Connecting the Lecture Bottle:

-

Before connecting, ensure the cylinder valve is closed.

-

Use appropriate CGA fittings and stainless steel tubing to connect the lecture bottle to the vacuum line.

-

Once connected, evacuate the connection tubing up to the cylinder valve.

-

-

Gas Transfer:

-

Cool a collection vessel on the vacuum line with liquid nitrogen.

-

Slowly and carefully open the cylinder valve to allow the gaseous bistrifluoromethylarsine to condense in the cold trap.

-

Monitor the pressure in the system continuously. Do not over-pressurize the vacuum line.

-

Once the desired amount of gas has been transferred, close the cylinder valve.

-

Allow any remaining gas in the line to condense in the cold trap before closing the valve to the trap.

-

The quantified gas in the trap can then be carefully warmed to room temperature to be used in the reaction.

-

Caption: Figure 2: Step-by-step logical flow for the safe transfer of bistrifluoromethylarsine gas.

In-line Analytical Monitoring

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A gas-phase IR cell can be integrated into the vacuum line to monitor the purity of the bistrifluoromethylarsine and to follow reaction progress. The As-H stretch is expected in the region of 2100-2200 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A gas-tight syringe can be used to sample the headspace of a reaction vessel for GC-MS analysis. A column suitable for reactive gases should be used. The mass spectrum will show the molecular ion and characteristic fragmentation patterns of the trifluoromethyl groups.[12][13][14]

Protocol for Quenching and Decontamination

-

Quenching Excess Gas:

-

The excess gas in the vacuum line should be directed through a scrubbing system. A bubbler containing a solution of sodium hypochlorite (bleach) or potassium permanganate can be used to oxidize the arsine.

-

Alternatively, the gas can be condensed into a cold trap and then slowly allowed to react with a solution of an oxidizing agent.

-

-

Decontamination of Glassware:

-

The reaction vessel should be purged with an inert gas to remove any residual bistrifluoromethylarsine.

-

The vessel should then be carefully filled with a quenching solution. A dilute solution of an oxidizing agent in an appropriate solvent can be used.

-

All rinse solutions must be collected as hazardous waste.

-

Caption: Figure 3: Workflow for the safe quenching of excess gas and decontamination of equipment.

Waste Disposal

All waste generated from experiments involving bistrifluoromethylarsine is considered hazardous waste and must be disposed of accordingly.

-

Solid Waste: Contaminated items such as gloves, septa, and absorbent materials should be placed in a sealed, labeled container.

-

Liquid Waste: All quenching and rinse solutions must be collected in a designated, sealed waste container. The waste should be clearly labeled as "Hazardous Waste: Arsenic and Fluoride Compounds".[11][15][16]

-

Empty Cylinders: Follow the supplier's instructions for the return of empty or partially used lecture bottles. Do not attempt to vent or dispose of the cylinder yourself.

Consult with your institution's Environmental Health and Safety (EH&S) department for specific waste disposal procedures.[10]

Conclusion

The experimental use of bistrifluoromethylarsine presents significant but manageable risks. A thorough understanding of its potential hazards, coupled with the implementation of a multi-layered safety approach encompassing a high-integrity experimental setup, appropriate PPE, and meticulously planned procedures, is essential for the safety of all laboratory personnel. Adherence to the protocols outlined in these application notes provides a foundational framework for conducting research with this challenging yet valuable chemical compound.

References

-

information for health care professionals arsenic exposure & toxicity - Louisiana Department of Health. (2017). Retrieved from [Link]

-

IMPROVED PREPARATION OF BISTRIFLUOROMETHYLARSINE. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

Iowa DNR Household Hazardous Waste: How to Dispose of Arsenic. (n.d.). Iowa DNR. Retrieved from [Link]

-

Pyrophoric Handling Procedure - Carnegie Mellon University. (n.d.). Retrieved from [Link]

-

Standard Operating Procedures For Handling, Storage and Disposal of Sodium Arsenate and Arsenic (V) Solution - Drexel University. (2013). Retrieved from [Link]

-

Disposal of high-arsenic waste acid by the stepwise formation of gypsum and scorodite. (2019). ScienceDirect. Retrieved from [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Arsenic (inorganic compounds, as As) - CDC. (n.d.). Retrieved from [Link]

-

Quenching of Pyrophoric Materials - The Sarpong Group. (2016). Retrieved from [Link]

-

Quenching and Disposal of Pyrophoric Solids. (n.d.). Environmental Health and Safety - UC Berkeley. Retrieved from [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Arsenic (inorganic compounds, as As) - CDC. (n.d.). Retrieved from [Link]

-

Treatment Technologies for Destruction or Management of Arsenic Wastes - DCCEEW. (1998). Retrieved from [Link]

-

Pyrophoric safety part 1 - YouTube. (2023). Retrieved from [Link]

-

ARSENIC, INORGANIC COMPOUNDS (as As) | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Arsenic (organic compounds, as As) - CDC. (n.d.). Retrieved from [Link]

-

Table 8-1, Regulations and Guidelines Applicable to Arsenic and Arsenic Compounds. (n.d.). NCBI Bookshelf. Retrieved from [Link]

-

The Arsenic Rule: Water Treatment Plant Residuals - Issues in Management and Disposal. - EPA. (n.d.). Retrieved from [Link]

-

ARSENIC, ORGANIC COMPOUNDS | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

-

Arsenic - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

What Are the Standards and Regulation for Arsenic Exposure? | Environmental Medicine | ATSDR - CDC Archive. (n.d.). Retrieved from [Link]

-

Arsenic compounds. (n.d.). ECHA. Retrieved from [Link]

-

Toxicology of Airborne Inorganic Arsenic: Oxidative Stress, Molecular Mechanisms, and Organ-Specific Pathologies. (2025). PubMed Central. Retrieved from [Link]

-

Is it possible to analyze F-compounds with GCMS ? | ResearchGate. (2014). Retrieved from [Link]

-

Pyrophoric Materials - Princeton EHS. (n.d.). Retrieved from [Link]

-

VAPOR PRESSURE 6-60. (n.d.). Retrieved from [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com. Retrieved from [Link]

-

Health Effects Associated with Inhalation of Airborne Arsenic Arising from Mining Operations. (n.d.). MDPI. Retrieved from [Link]

-

Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry | Request PDF - ResearchGate. (2025). Retrieved from [Link]

-

Information on Pyrophoric Compounds - Stanford Environmental Health & Safety. (n.d.). Retrieved from [Link]

-

CF3CF(Och3)CF(CF3)2 | C6H3F11O | CID 22987398 - PubChem. (n.d.). Retrieved from [Link]

-

FTIR spectra of the synthesised compounds in the range of 2600 to... - ResearchGate. (2025). Retrieved from [Link]

-

Arsenic - Wikipedia. (n.d.). Retrieved from [Link]

-

Volatile Organic Compounds' Impact on Indoor Air Quality | US EPA. (n.d.). Retrieved from [Link]

-

Detection of molecular ions of fluorine compounds by GC/FI-TOFMS - JEOL. (n.d.). Retrieved from [Link]

-

Determination of organometallics in intra-oral air by LT-GC/ICP-MS - PubMed. (1996). Retrieved from [Link]

-

FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. 3. Conformation and activity of S-145 analogues - PubMed. (n.d.). Retrieved from [Link]

-

Information on Pyrophoric Materials - Stanford Environmental Health & Safety. (n.d.). Retrieved from [Link]

-

Vapor Pressure of GB - DTIC. (n.d.). Retrieved from [Link]

-

Volatile Organic Compounds | American Lung Association. (n.d.). Retrieved from [Link]

-

Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (2025). Retrieved from [Link]

-

Combined Use of FTIR and Atomic Emission Spectroscopies for Wet-Sieved Fractions of Kastanozem Soils - MDPI. (n.d.). Retrieved from [Link]

-

Vapor Pressure Data - Selection-Guides - - MBE-Komponenten. (n.d.). Retrieved from [Link]

-

Trifluoromethyl | CF3 | CID 137518 - PubChem. (n.d.). Retrieved from [Link]

-

Bromotrifluoromethane - Air Liquide Gas Encyclopedia. (n.d.). Retrieved from [Link]

-

Saturation vapor pressure of the mixed-ligand calcium bis(hexafluoroacetylacetonate) complex with dyglime and water | Request PDF - ResearchGate. (2025). Retrieved from [Link]

Sources

- 1. ldh.la.gov [ldh.la.gov]

- 2. Arsenic Toxicity: What Are the Standards and Regulation for Arsenic Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 3. Toxicology of Airborne Inorganic Arsenic: Oxidative Stress, Molecular Mechanisms, and Organ-Specific Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ARSENIC, ORGANIC COMPOUNDS | Occupational Safety and Health Administration [osha.gov]

- 6. cmu.edu [cmu.edu]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. Information on Pyrophoric Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. nj.gov [nj.gov]

- 10. drexel.edu [drexel.edu]

- 11. iowadnr.gov [iowadnr.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 15. Disposal of high-arsenic waste acid by the stepwise formation of gypsum and scorodite - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06568G [pubs.rsc.org]

- 16. dcceew.gov.au [dcceew.gov.au]

Application Note: Bistrifluoromethylarsine in the Synthesis of Arsenic-Functionalized Trifluoromethyl Compounds

[1][2]

Executive Summary

Bistrifluoromethylarsine (

Critical Safety Advisory: This protocol involves handling volatile arsenic compounds and fluorinated species.

Chemical Properties & Mechanistic Insight[3][4]

The Reagent Profile[3][5][6][7]

-

Formula:

-

Boiling Point: 19 °C (Volatile Liquid/Gas at RT)

-

Reactivity: The As-H bond is weaker and more acidic than the corresponding P-H bond in phosphines, making it a potent nucleophile in the presence of base and a viable radical source under UV initiation.

Mechanism of Action

The utility of

-

Radical Hydroarsination: Under UV irradiation or radical initiation (AIBN), the As-H bond undergoes homolysis. The resulting

radical adds to alkenes or alkynes, followed by hydrogen abstraction. -

Nucleophilic Substitution: In the presence of a base, the arsenide anion

is generated, which can displace halides to form As-C or As-Metal bonds.

Mechanistic Pathway Diagram

Caption: Divergent reaction pathways for Bistrifluoromethylarsine: Radical addition vs. Nucleophilic substitution.

Experimental Protocols

Protocol A: Synthesis of Bistrifluoromethylarsine ( )

Note: This reagent is rarely commercially available and must be synthesized fresh.

Prerequisites:

-

Precursor: Iodobis(trifluoromethyl)arsine (

).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -

Reductant: Zinc amalgam or Zn/HCl.

-

Apparatus: Vacuum line with rigorous exclusion of oxygen.

Step-by-Step Methodology:

-

Setup: Charge a heavy-walled Schlenk flask with Zinc dust (10 g) and dilute HCl (5N, 15 mL). Degas the solution via three freeze-pump-thaw cycles.

-

Addition: Condense

(3.80 g, 11.2 mmol) into the reaction vessel at -196 °C (liquid nitrogen). -

Reaction: Allow the mixture to warm to room temperature (RT) and shake vigorously for 4 hours. The heavy iodide phase will disappear as the volatile hydride forms.

-

Isolation: Connect the flask to a vacuum trap train. Maintain the reaction flask at 0 °C and trap the volatile product (

) in a U-tube cooled to -78 °C.-

Purification: Fractionate the product on the vacuum line.

boils at 19 °C.

-

-

Storage: Store in a blackened glass ampoule at -196 °C or under high pressure of inert gas in a stainless steel cylinder.

Protocol B: Radical Hydroarsination of Alkenes

Objective: To synthesize

Reaction:

Step-by-Step Methodology:

-

Loading: In a quartz Carius tube or a UV-transparent reactor, condense

(2.0 mmol) and the target alkene (e.g., ethylene, fluoroalkene) (2.2 mmol). -

Initiation: Seal the vessel under vacuum. Irradiate with a medium-pressure mercury lamp (

nm) for 12–24 hours at RT.-

Note: Reaction progress can be monitored by the disappearance of the liquid alkene phase or pressure drop.

-

-

Work-up: Cool the tube to -196 °C to condense all species. Open to the vacuum line. Fractionate volatile unreacted starting materials. The product is typically a higher-boiling liquid remaining in the tube.

-

Characterization: Verify using

NMR (typical signal: singlet or multiplet around -50 to -55 ppm relative to

Comparative Analysis: Arsenic vs. Phosphorus Reagents[1][7][9][10]

When designing ligands or precursors, the choice between

| Feature | Bistrifluoromethylarsine ( | Bistrifluoromethylphosphine ( |

| Bond Stability | As-C bonds are weaker; more susceptible to thermal cleavage. | P-C bonds are stronger; higher thermal stability. |

| Basicity | Lower basicity due to electronegative | Low basicity, but generally higher than As analog. |

| Inversion Barrier | Higher barrier to pyramidal inversion (chiral stability). | Lower barrier; racemizes more easily at high T. |

| Toxicity | Extreme (Arsenic + Fluorine). | High (Phosphine derivative).[1] |

| Primary Use | CVD precursors, specialized "soft" ligands. | Ligands for homogeneous catalysis. |

References

-

Emeléus, H. J., & Haszeldine, R. N. (1949). "Organometallic fluorine compounds. Part I. The synthesis of trifluoromethyl-arsenic and -selenium compounds." Journal of the Chemical Society, 2948-2952. Link

-

Cavell, R. G., & Dobbie, R. C. (1968). "Preparation and properties of some bis(trifluoromethyl)-phosphorus and -arsenic derivatives containing P–P, P–As, and As–As bonds." Journal of the Chemical Society A, 1406-1410. Link

-

Imoto, H. (2025). "The rise of functional organoarsenic chemistry." Inorganic Chemistry Frontiers, Advance Article.[2] Link

-

Google Patents. (1991). "Method of doping and implanting using arsine, antimony, and phosphine substitutes."[3] US Patent 4,988,640. Link

Catalytic Applications of Bistrifluoromethylarsine Complexes: A Guide for Researchers

Introduction: Unlocking Catalytic Potential with Electron-Poor Arsine Ligands

In the vast landscape of transition metal catalysis, the design and selection of ancillary ligands are paramount in dictating the reactivity, selectivity, and efficiency of a catalytic system. While phosphine ligands have long dominated this field, their heavier pnictogen counterparts, arsines, remain a relatively underexplored class of ligands with unique properties.[1][2] This guide focuses on a particularly intriguing yet sparsely studied ligand: bistrifluoromethylarsine, (CF₃)₂AsH.

The two trifluoromethyl substituents on the arsenic atom render this ligand exceptionally electron-poor. This strong electron-withdrawing nature significantly modulates the electronic properties of the metal center to which it coordinates, making complexes of bistrifluoromethylarsine promising candidates for a range of catalytic transformations. The high electronegativity of the CF₃ groups is expected to enhance the π-acceptor properties of the arsine ligand, which can stabilize electron-rich metal centers and influence the kinetics and thermodynamics of key catalytic steps such as oxidative addition and reductive elimination.[3]

Furthermore, arsenic-based ligands possess distinct steric and electronic profiles compared to their phosphine analogues. The larger atomic radius of arsenic results in longer metal-arsenic bonds, creating a more open coordination sphere around the metal center.[1] Additionally, arsine ligands often exhibit greater resistance to oxidation compared to phosphines, a valuable trait for catalytic reactions performed under aerobic conditions.[1][2]

Despite these promising attributes, the catalytic applications of bistrifluoromethylarsine complexes are not well-documented in the scientific literature. This guide, therefore, serves as a forward-looking resource for researchers, scientists, and drug development professionals. By drawing logical parallels from the well-established chemistry of electron-deficient phosphine ligands, we provide detailed application notes and robust protocols to stimulate and guide research into this untapped area of catalysis. We will explore the synthesis of the bistrifluoromethylarsine ligand and its metal complexes, followed by proposed applications in Suzuki-Miyaura cross-coupling, catalytic hydrogenation, and hydroformylation.

I. Synthesis of Bistrifluoromethylarsine and its Metal Complexes

A prerequisite for exploring the catalytic applications of bistrifluoromethylarsine complexes is a reliable synthetic route to the ligand and its subsequent coordination to various metal centers.

Protocol 1: Improved Synthesis of Bistrifluoromethylarsine ((CF₃)₂AsH)

This protocol is an adaptation of an improved laboratory-scale synthesis. Extreme caution should be exercised due to the high toxicity of arsenic compounds. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

-

Iodine (I₂)

-

Arsenic powder (As)

-

Trifluoromethyl iodide (CF₃I)

-

Mercury (Hg)

-

Anhydrous Hydrogen Chloride (HCl)

-

High-pressure reaction vessel

-